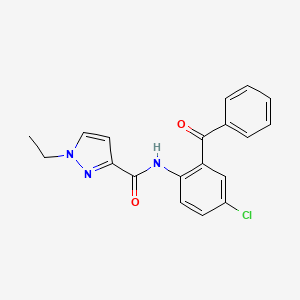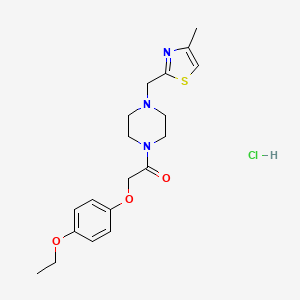
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family. It is a heterocyclic compound that contains a pyrazinone ring with a benzylamino and an ethoxyphenyl substituent. This compound has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. It is also thought to inhibit the growth of microorganisms by disrupting the cell membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to have an inhibitory effect on the growth of microorganisms. In addition, it has been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments is its potential as a therapeutic agent. It has exhibited promising anticancer, antimicrobial, and anti-inflammatory activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one. One of the most significant directions is the further investigation of its potential as a therapeutic agent. This compound has shown promising activity against several diseases, and further research is needed to determine its full potential. Another future direction is the development of more efficient synthesis methods for this compound, which can improve its accessibility for research purposes. Additionally, the development of analogs of this compound can provide new insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can be achieved through several methods. One of the most common methods is the reaction of 4-ethoxyphenyl hydrazine with benzyl isocyanate in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the reaction of 4-ethoxyphenyl hydrazine with 3-(chloroacetyl)-1-benzylpyrazin-2(1H)-one in the presence of a base.
科学的研究の応用
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown potential in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has exhibited promising anticancer activity against several cancer cell lines. It has also been reported to have antimicrobial and anti-inflammatory activity.
特性
IUPAC Name |
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-18(19(22)23)21-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRMCRPNMXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate](/img/structure/B2534376.png)
![N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2534377.png)




![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)